molecular formula C10H11FO3 B14024321 4-Ethoxy-5-fluoro-2-methylbenzoic acid

4-Ethoxy-5-fluoro-2-methylbenzoic acid

Cat. No.: B14024321
M. Wt: 198.19 g/mol
InChI Key: KODOQILVSNAJER-UHFFFAOYSA-N
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Description

4-Ethoxy-5-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-fluoro-2-methylbenzoic acid typically involves the introduction of ethoxy, fluoro, and methyl groups onto a benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For example, ethylation can be achieved using ethyl iodide in the presence of a base, while fluorination can be carried out using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes steps such as nitration, reduction, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

4-Ethoxy-5-fluoro-2-methylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-fluoro-2-methylbenzoic acid involves its interaction with molecular targets and pathways within a system. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylbenzoic acid
  • 4-Ethoxy-2-fluoro-5-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid

Uniqueness

4-Ethoxy-5-fluoro-2-methylbenzoic acid is unique due to the specific combination of ethoxy, fluoro, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

4-ethoxy-5-fluoro-2-methylbenzoic acid

InChI

InChI=1S/C10H11FO3/c1-3-14-9-4-6(2)7(10(12)13)5-8(9)11/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

KODOQILVSNAJER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(=O)O)F

Origin of Product

United States

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